molecular formula C12H15BrFNO B7935922 3-[(3-Bromo-5-fluorophenoxy)methyl]piperidine

3-[(3-Bromo-5-fluorophenoxy)methyl]piperidine

Cat. No.: B7935922
M. Wt: 288.16 g/mol
InChI Key: XYQAQQALDLYYRO-UHFFFAOYSA-N
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Description

3-[(3-Bromo-5-fluorophenoxy)methyl]piperidine is a halogenated piperidine derivative characterized by a bromo-fluorophenoxy group attached to a piperidine ring via a methylene bridge. Its molecular formula is C₁₂H₁₄BrFNO, with a molecular weight of 309.15 g/mol.

Properties

IUPAC Name

3-[(3-bromo-5-fluorophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c13-10-4-11(14)6-12(5-10)16-8-9-2-1-3-15-7-9/h4-6,9,15H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQAQQALDLYYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromo-5-fluorophenoxy)methyl]piperidine typically involves the reaction of 3-bromo-5-fluorophenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would likely include steps for the purification and quality control of the final product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromo-5-fluorophenoxy)methyl]piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted piperidine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications , particularly in the treatment of various central nervous system disorders. It has shown promise as a selective serotonin reuptake inhibitor (SSRI), similar to established drugs like fluoxetine and citalopram, which are used to treat depression and anxiety disorders .

Key Findings:

  • SSRIs Activity : The compound exhibits properties that may help in treating conditions such as nervous bulimia, alcohol addiction, and panic disorders.
  • Anticancer Activity : Studies indicate that piperidine derivatives can induce apoptosis in cancer cells. For example, cytotoxic effects were observed in FaDu hypopharyngeal tumor cells with an IC50 of 10.5 µM.
StudyCell LineIC50 (µM)Mechanism
CytotoxicityFaDu (hypopharyngeal tumor)10.5Induction of apoptosis
CytotoxicityL1210 (mouse leukemia)0.5Inhibition of DNA synthesis

Research has demonstrated that 3-[(3-Bromo-5-fluorophenoxy)methyl]piperidine interacts with various biological targets, including receptors involved in neurotransmitter systems. Its lipophilicity, enhanced by halogen substituents, may improve its receptor binding affinity.

Target Interactions:

  • Kinase Inhibition : The compound inhibits specific kinases crucial for cell proliferation, highlighting its potential in anticancer therapies.
  • Receptor Modulation : It may modulate neurotransmitter receptors, offering therapeutic effects in neurological disorders.

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been studied. Research indicates significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.5 µg/mL

These findings suggest that the compound could serve as a potential antibacterial agent.

Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound on FaDu cells. Results indicated a dose-dependent inhibition of cell proliferation with significant apoptosis observed at higher concentrations.

Antibacterial Evaluation

In another study focused on antimicrobial efficacy, this compound was tested against multiple bacterial strains. Results showed effective inhibition of Staphylococcus aureus, indicating its potential as an antibacterial agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that it has favorable absorption characteristics but may undergo significant metabolic transformation in vivo.

Mechanism of Action

The mechanism of action of 3-[(3-Bromo-5-fluorophenoxy)methyl]piperidine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 3-[(3-Bromo-5-fluorophenoxy)methyl]piperidine with piperidine-based analogs, focusing on structural variations, physicochemical properties, and inferred bioactivity.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Physicochemical/Biological Notes Reference
3-[(3-Bromo-5-fluorophenoxy)methyl]piperidine C₁₂H₁₄BrFNO 3-Bromo-5-fluorophenoxymethyl-piperidine High lipophilicity (predicted logP ~3.5–4.0); potential CNS activity due to piperidine scaffold
1-(3-Bromo-5-fluorophenyl)piperidine HCl (A128055) C₁₁H₁₂BrFN·HCl Piperidine directly bonded to bromo-fluorophenyl Enhanced solubility (HCl salt); structural rigidity may limit membrane permeability
Paroxetine Hydrochloride Hemihydrate C₁₉H₂₀FNO₃·HCl·½H₂O Benzodioxolyloxy, 4-fluorophenyl-piperidine SSRI antidepressant; logP = 3.95, pKa = 9.9
3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine (Paroxetine-related) C₂₀H₂₁NO₃ Benzodioxolyloxy, phenyl-piperidine Reduced halogenation increases metabolic stability but lowers halogen-dependent bioactivity
3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one C₁₁H₁₆BrNO₃ Furanone core with 4-methylpiperidine Exhibits weak C–H···O/Br interactions; antimicrobial potential via furanone moiety

Key Observations:

This may improve binding to targets like enzymes or receptors reliant on halogen interactions .

Solubility and Bioavailability : The absence of ionizable groups (e.g., HCl salt in A128055) in the target compound may reduce aqueous solubility, necessitating formulation optimization for therapeutic use .

Biological Activity

3-[(3-Bromo-5-fluorophenoxy)methyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and data.

  • Molecular Formula : C12_{12}H14_{14}BrFNO
  • Molecular Weight : 292.15 g/mol
  • LogP : 4.6 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 5

Antimicrobial Activity

Research indicates that 3-[(3-Bromo-5-fluorophenoxy)methyl]piperidine exhibits significant antimicrobial properties. A study evaluated various derivatives for their minimum inhibitory concentration (MIC) against common pathogens. The results are summarized in the table below:

CompoundPathogenMIC (µg/mL)
3-Bromo-5-fluorophenoxy derivativeStaphylococcus aureus0.22
3-Bromo-5-fluorophenoxy derivativeEscherichia coli0.25
Control (Ciprofloxacin)Staphylococcus aureus2
Control (Ciprofloxacin)Escherichia coli2

The compound demonstrated a strong ability to inhibit biofilm formation, which is crucial for treating chronic infections. It showed synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole, reducing their MIC values significantly .

Anticancer Activity

In vitro studies have shown that derivatives of 3-[(3-Bromo-5-fluorophenoxy)methyl]piperidine have potential anticancer properties. For example, one derivative exhibited an IC50_{50} value of 2.67 µM against dihydrofolate reductase (DHFR), an important target in cancer therapy. Additionally, the compound was found to inhibit DNA gyrase with an IC50_{50} of 31.64 µM, indicating its potential as a chemotherapeutic agent .

Structure-Activity Relationships (SAR)

The presence of the bromine and fluorine substituents on the phenoxy ring is believed to enhance the biological activity of the compound. The fluorine atom increases lipophilicity and may improve binding affinity to biological targets, while the bromine atom can facilitate nucleophilic substitution reactions, potentially leading to more active derivatives .

Case Studies

  • Antimicrobial Efficacy : A study on the antimicrobial efficacy of various piperidine derivatives highlighted that those containing halogenated phenoxy groups, including 3-[(3-Bromo-5-fluorophenoxy)methyl]piperidine, showed superior activity against resistant strains of bacteria compared to non-halogenated counterparts .
  • Anticancer Applications : Another investigation focused on the anticancer potential of piperidine derivatives revealed that those with specific substitutions at the phenyl ring exhibited enhanced cytotoxicity against breast cancer cell lines. The study concluded that further optimization of these compounds could lead to promising candidates for cancer therapy .

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